4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde
Overview
Description
4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde is a chemical compound known for its unique structure and properties. It is often referred to as Bisoprolol EP Impurity T and is a potential impurity of Bisoprolol, a beta-blocker used to treat various cardiovascular conditions . This compound is primarily used in scientific research and is not intended for therapeutic or commercial applications .
Mechanism of Action
Target of Action
The compound “4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde” belongs to the class of organic compounds known as oxazolidinones . Oxazolidinones are used as antibiotics and have been shown to inhibit bacterial protein synthesis .
Mode of Action
Oxazolidinones generally work by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis . The aldehyde group in “4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde” could potentially undergo reactions with amines or hydrazines to form imines or hydrazones .
Biochemical Pathways
Oxazolidinones generally interfere with bacterial protein synthesis, which can affect various biochemical pathways in the bacteria .
Pharmacokinetics
Oxazolidinones are generally well absorbed orally and widely distributed in the body .
Result of Action
Oxazolidinones generally inhibit bacterial growth by interfering with protein synthesis .
Action Environment
Factors such as ph, temperature, and presence of other compounds can affect the stability and efficacy of many drugs .
Preparation Methods
The synthesis of 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde involves several steps. One common method includes the reduction of a 1,3-diesters compound using sodium borohydride in methanol, followed by tosylation with para-toluene sulfonyl chloride and triethylamine in dichloromethane. The resulting product is then reacted with isopropylamine to produce the desired compound . This synthetic route is often used in laboratory settings and can be scaled up for industrial production.
Chemical Reactions Analysis
4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can occur at the benzaldehyde group, leading to various substituted benzaldehyde derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and para-toluene sulfonyl chloride for tosylation . The major products formed from these reactions are typically oxazolidinone and benzaldehyde derivatives.
Scientific Research Applications
4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reference standard in the synthesis and characterization of related compounds.
Biology: It serves as a model compound for studying the biological activity of oxazolidinone derivatives.
Medicine: Research on this compound helps in understanding the impurities in pharmaceutical products like Bisoprolol.
Industry: It is used in quality control processes to ensure the purity of pharmaceutical products
Comparison with Similar Compounds
4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde is unique due to its specific structure and properties. Similar compounds include:
- 3,3′-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol)
- 3,3′-(((Oxybis(methylene))bis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol)
- 2-(4-((2-Isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-ol
- 5-((4-(Hydroxymethyl)phenoxy)methyl)-3-isopropyloxazolidin-2-one
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific oxazolidinone and benzaldehyde moieties, which contribute to its distinct chemical behavior and research applications.
Properties
IUPAC Name |
4-[(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10(2)15-7-13(19-14(15)17)9-18-12-5-3-11(8-16)4-6-12/h3-6,8,10,13H,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFYOSKJDWANL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(OC1=O)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901173647 | |
Record name | 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901173647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173203-26-3 | |
Record name | 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173203-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901173647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GW976U587 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can the synthesis of Bisoprolol fumarate related compounds tell us about the potential applications of 4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde?
A1: The research paper focuses on synthesizing and characterizing novel compounds structurally similar to Bisoprolol fumarate []. While it doesn't directly investigate 4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde itself, the study highlights the potential of modifying the Bisoprolol structure to create new molecules with potentially enhanced pharmacological properties. This suggests that 4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde, bearing structural similarities to Bisoprolol, could serve as a valuable starting point for developing novel therapeutic agents, particularly those targeting the cardiovascular system. Further research is needed to explore its specific pharmacological activities and potential applications.
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